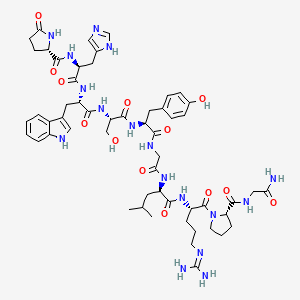
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is used clinically to treat prostate cancer and precocious puberty in boys and girls .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency . The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
化学反应分析
Types of Reactions
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT) . The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives .
科学研究应用
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in regulating hormone release.
Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and precocious puberty.
Industry: Employed in the development of peptide-based therapeutics.
作用机制
The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 involves its binding to LHRH receptors in the pituitary gland . This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in these hormones . Continuous administration results in the downregulation of LHRH receptors, ultimately reducing the levels of LH and FSH . This reduction leads to decreased production of sex hormones such as testosterone and estrogen .
相似化合物的比较
H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: is compared with other LHRH analogs such as:
Leuprolide: Another LHRH analog used in the treatment of hormone-dependent conditions.
Goserelin: Similar in function but differs in its amino acid sequence.
Buserelin: Another analog with a slightly different structure and clinical application.
The uniqueness of This compound lies in its specific amino acid sequence, which provides distinct pharmacokinetic and pharmacodynamic properties .
属性
分子式 |
C55H75N17O13 |
|---|---|
分子量 |
1182.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38+,39-,40-,41-,42-,43-/m0/s1 |
InChI 键 |
XLXSAKCOAKORKW-BKAYIBTGSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


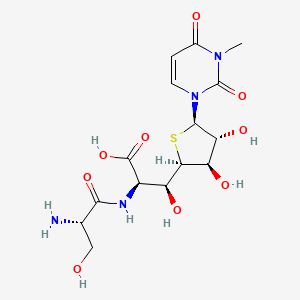
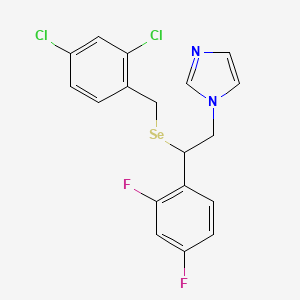
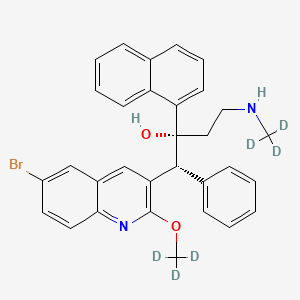
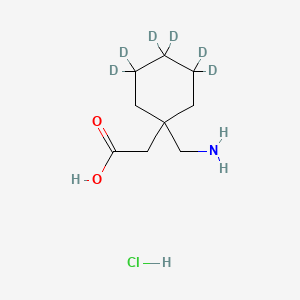
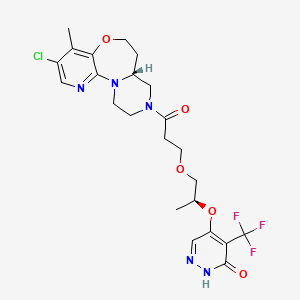
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
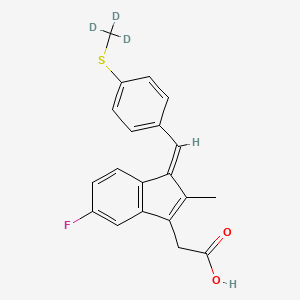
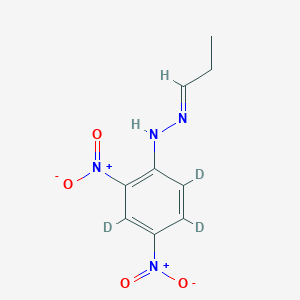
![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
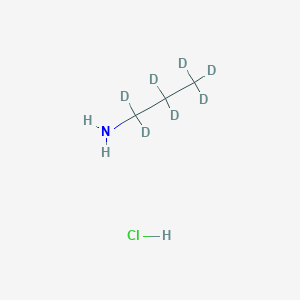
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
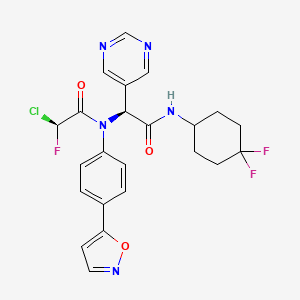
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)

